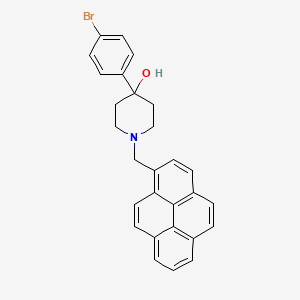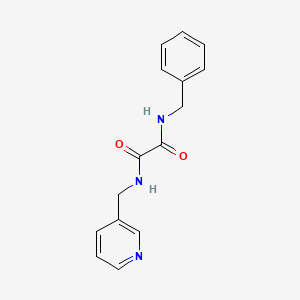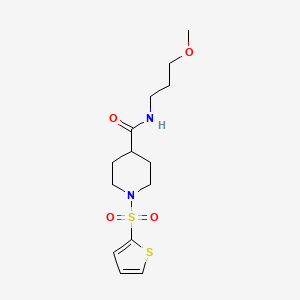![molecular formula C17H16ClNO B4958915 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) that has been widely used in scientific research. Clomiphene is a synthetic compound that was first developed in the 1960s as a fertility drug for women. However, it has since been found to have a range of other potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one is complex and not fully understood. It is believed to act as a SERM, binding to estrogen receptors in some tissues while blocking them in others. This results in a range of effects on the body, including the induction of ovulation and the inhibition of tumor growth.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one has a range of biochemical and physiological effects on the body. It has been shown to increase levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are important hormones in the regulation of female fertility. It has also been found to have anti-estrogenic effects in some tissues, which may contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one for use in scientific research is its well-established safety profile. It has been used for decades in the treatment of female infertility and is generally well-tolerated. However, one limitation of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one is that it can have variable effects on different tissues, which can make it difficult to interpret research findings.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one. One area of interest is in the development of new cancer therapies based on its anti-tumor effects. Another area of interest is in the use of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one in the treatment of male infertility, as it has been shown to increase testosterone levels in some men. Additionally, further research is needed to better understand the mechanisms of action of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one and its effects on different tissues in the body.
Synthesemethoden
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one is typically synthesized through a multi-step process that involves the reaction of 4-chloroacetophenone with 2,4-dimethylaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that yield the final product, 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the most common uses of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one is in the study of female fertility. It has been shown to be effective in inducing ovulation in women who have trouble conceiving due to hormonal imbalances.
In addition to its use in fertility research, 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one has also been studied for its potential applications in cancer research. It has been found to have anti-tumor effects in some types of cancer, including breast cancer.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,4-dimethylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-3-8-16(13(2)11-12)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-11,19H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYWSALOEJWFPG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)




![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)


![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide](/img/structure/B4958934.png)